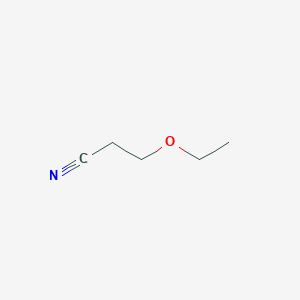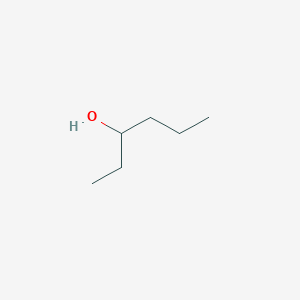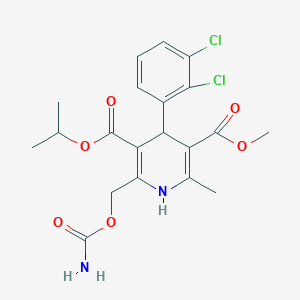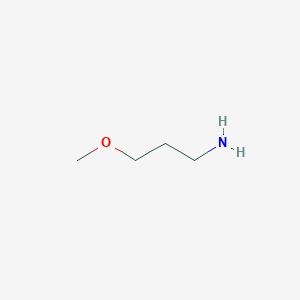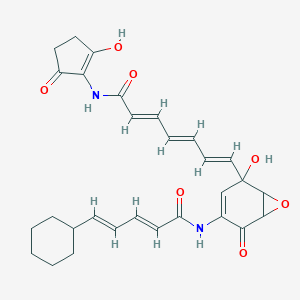
3,5,5-Trimethyl-1-hexene
概要
説明
3,5,5-Trimethyl-1-hexene is an organic compound with the molecular formula C9H18 . It is a colorless liquid with a specific odor .
Molecular Structure Analysis
The molecular structure of 3,5,5-Trimethyl-1-hexene consists of nine carbon atoms and eighteen hydrogen atoms . The InChI representation of its structure isInChI=1S/C9H18/c1-6-8(2)7-9(3,4)5/h6,8H,1,7H2,2-5H3 . Physical And Chemical Properties Analysis
3,5,5-Trimethyl-1-hexene has a molecular weight of 126.24 g/mol . It has a complexity of 84.7 and a XLogP3-AA of 3.9 . It has no hydrogen bond donor count and no hydrogen bond acceptor count . It has three rotatable bonds .科学的研究の応用
Polymerization of 3,5,5-Trimethyl-1-hexene
- TM1H can be polymerized using Ziegler-Natta catalysts, but the process is slower due to the bulky substituent in its side chain. During polymerization, isomerization to internal olefins also occurs, indicating complex chemical behavior (Endo, Fujii, & Otsu, 1994).
Trimerization and Applications in Fuel Production
- TM1H is closely related to 1-hexene, which can be efficiently produced through the trimerization of ethylene. This process is significant in synthesizing high-performance jet and diesel fuels, demonstrating TM1H's potential in renewable fuel production (Harvey & Meylemans, 2014).
Ethylene Trimerization Catalysts
- TM1H's relevance is further highlighted in the context of ethylene trimerization, where catalysts are developed for high selectivity in producing 1-hexene, an important α-olefin for polyethylene production. Such research underlines the industrial importance of TM1H in polymer chemistry and petrochemical applications (Dixon, Green, Hess, & Morgan, 2004).
Catalytic Trimerization
- Studies have also focused on the catalytic trimerization of ethene, yielding 1-hexene as the main product. Research in this area explores various catalysts' activity and selectivity, again emphasizing TM1H’s relevance in the field of olefin production (Deckers, Hessen, & Teuben, 2002).
Role in Ethylene Tetramerization
- TM1H is also indirectly linked to the tetramerization of ethylene, which produces 1-octene. This area of study opens up possibilities for TM1H's use in producing various linear alpha olefins (Bollmann et al., 2004).
Isomerization Studies
- Further research has explored TM1H's isomerization over bimetallic zeolite catalysts. These studies are crucial for understanding TM1H's behavior and potential applications in producing various olefin products (Kostyniuk, Key, & Mdleleni, 2020).
Safety and Hazards
将来の方向性
3,5,5-Trimethyl-1-hexene is primarily used as a starting material and intermediate in organic synthesis, often for the preparation of various organic compounds . Its future directions would likely involve its continued use in these areas, as well as potential new applications discovered through ongoing research.
作用機序
Target of Action
3,5,5-Trimethyl-1-hexene is primarily used as a starting material and intermediate in organic synthesis . It is often used to prepare various organic compounds . The primary targets of this compound are therefore the reactants in these synthetic processes.
Mode of Action
The exact mode of action of 3,5,5-Trimethyl-1-hexene depends on the specific reaction it is involved in. Generally, it can undergo reactions typical of alkenes, such as addition, oxidation, and polymerization. For instance, it can be synthesized through methylation reactions in 1-hexene .
Result of Action
The results of 3,5,5-Trimethyl-1-hexene’s action are the products of the chemical reactions it participates in. These can vary widely depending on the specific synthetic process. In general, the use of this compound in organic synthesis can lead to a wide variety of structurally diverse and complex organic compounds .
Action Environment
The action, efficacy, and stability of 3,5,5-Trimethyl-1-hexene can be influenced by various environmental factors. For instance, it is a flammable liquid and should be kept away from sources of ignition and high-temperature environments . Furthermore, it should be stored in a cool, well-ventilated place and avoid contact with oxidizing agents and strong oxidizers .
特性
IUPAC Name |
3,5,5-trimethylhex-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18/c1-6-8(2)7-9(3,4)5/h6,8H,1,7H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTXUVHFRSRTSAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(C)C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10863365 | |
| Record name | 3,5,5-Trimethylhex-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10863365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Aldrich MSDS] | |
| Record name | 1-Hexene, 3,5,5-trimethyl- | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10184 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
3,5,5-Trimethyl-1-hexene | |
CAS RN |
4316-65-8 | |
| Record name | 1-Hexene, 3,5,5-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004316658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5,5-Trimethylhex-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10863365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5,5-Trimethyl-1-hexene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 3,5,5-Trimethyl-1-hexene challenging to polymerize using conventional Ziegler-Natta catalysts?
A: The bulky substituent on the side chain of 3,5,5-Trimethyl-1-hexene (TM1H) poses a challenge during polymerization with traditional Ziegler-Natta catalysts. This steric hindrance results in a significantly slower polymerization rate compared to less substituted alpha-olefins. []
Q2: How does the presence of 3,5,5-Trimethyl-1-hexene affect copolymerization with other monomers like 2-butene?
A: Research has shown that copolymerization of TM1H with 2-butene using a Ziegler-Natta catalyst leads to a phenomenon called "monomer-isomerization copolymerization". [] This process yields copolymers containing units derived from both the original 1-olefin (TM1H) and isomerized products. Interestingly, this method allows for the synthesis of copolymers enriched in α-carbon-branched 1-alkene units over a wide range of comonomer feed ratios. []
Q3: Can chiral Ziegler-Natta catalysts be used to achieve kinetic resolution of racemic 3,5,5-Trimethyl-1-hexene?
A: Yes, enantiopure C1-symmetric metallocene catalysts have demonstrated the ability to kinetically resolve chiral α-olefins, including 3,5,5-Trimethyl-1-hexene. [, ] These catalysts exhibit different reactivity towards each enantiomer of the racemic monomer, leading to a polymer enriched in one enantiomer and unreacted monomer enriched in the other.
Q4: How does the structure of the chiral catalyst influence the selectivity of the kinetic resolution of 3,5,5-Trimethyl-1-hexene?
A: Research suggests that modifying the substituents on the cyclopentadienyl ligands of the chiral catalyst can impact the selectivity of the kinetic resolution. For instance, replacing the "methylneopentyl" substituent with an "ethylneopentyl" group led to a modest increase in selectivity for 3,5,5-Trimethyl-1-hexene. [] This highlights the importance of fine-tuning catalyst structure to optimize enantiomeric separation.
Q5: What is the role of site epimerization in the kinetic resolution of chiral α-olefins using these specialized catalysts?
A: Site epimerization, referring to the polymer chain's ability to change its orientation before the next monomer addition, plays a significant role in the kinetic resolution process. Studies comparing different catalysts have shown that higher site epimerization efficiency doesn't necessarily correlate with improved selectivity for 3,5,5-Trimethyl-1-hexene. [] This suggests that other factors, such as the specific interactions between the catalyst and the monomer, might be more critical in determining the overall resolution effectiveness.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




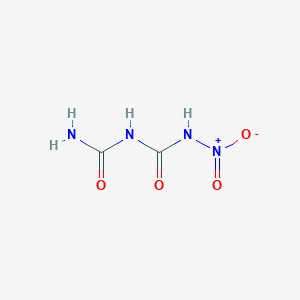
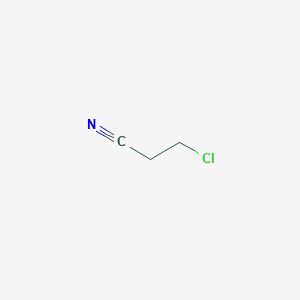
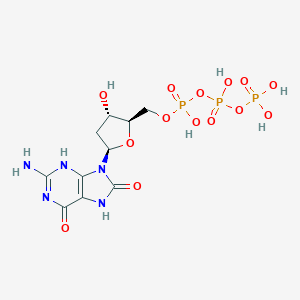

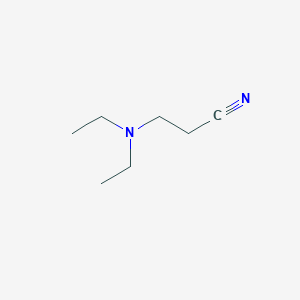
![(1R)-1-[2-(trifluoromethyl)phenyl]ethanol](/img/structure/B165597.png)
